Cas no 3632-91-5 (Magnesium Gluconate Hydrate)

Magnesium Gluconate Hydrate 化学的及び物理的性質
名前と識別子
-
- magnesium D-gluconate hydrate
- D-gluconic acid hemimagnesium
- magnesium gluconate usp
- magnesium digluconate
- Magnesium Gluconate
- Gluconic acid magnesium(II) salt
- Magnesium(II) Gluconate Hydrate
- MAGNESIUM GLUCONATE TRIHYDRATE
- Manganese gluconate
- magnesium 2,3,4,5,6-pentahydroxyhexanoate
- magnesium bis(2,3,4,5,6-pentahydroxyhexanoate) (non-preferred name)
- Gluconic Acid Magnesium(II) Salt Hydrate
- D-Gluconic acid magnesium salt
- Magnesium Gluconate Hydrate
-
- MDL: MFCD00150971
- インチ: 1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
- InChIKey: CTUVIUYTHWPELF-IYEMJOQQSA-L
- ほほえんだ: C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2]
計算された属性
- せいみつぶんしりょう: 432.097
- どういたいしつりょう: 432.097
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 14
- 重原子数: 27
- 回転可能化学結合数: 10
- 複雑さ: 165
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 283
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色粒子又は粉末
- 密度みつど: 1.7630
- ゆうかいてん: 184-200°C (dec.)
- ふってん: No data available
- フラッシュポイント: 100 °C
- すいようせい: almost transparency
- PSA: 254.90000
- LogP: -7.14040
- じょうきあつ: No data available
- ようかいせい: 水に可溶、エタノールに微溶、エーテルに不溶
- マーカー: 13,4469
Magnesium Gluconate Hydrate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- セキュリティの説明: 22
- RTECS番号:OM3480000
- ちょぞうじょうけん:Store at room temperature
Magnesium Gluconate Hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11126-500g |
Magnesium gluconate |
3632-91-5 | USP,98% | 500g |
¥130.00 | 2021-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0276-500g |
Magnesium Gluconate Hydrate |
3632-91-5 | 98.0%(T) | 500g |
¥985.0 | 2022-05-30 | |
TRC | M110465-2.5g |
Magnesium Gluconate Hydrate |
3632-91-5 | 2.5g |
$ 80.00 | 2022-06-04 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11126-100g |
Magnesium gluconate |
3632-91-5 | USP,98% | 100g |
¥40.00 | 2021-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0276-500G |
Magnesium(II) Gluconate |
3632-91-5 | >98.0%(T) | 500g |
¥1045.00 | 2024-04-15 | |
Cooke Chemical | A5434212-500G |
Magnesium D-gluconate hydrate |
3632-91-5 | USP level | 500g |
RMB 104.00 | 2025-02-21 | |
TRC | M110465-250mg |
Magnesium Gluconate Hydrate |
3632-91-5 | 250mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000547-2.5kg |
Magnesium Gluconate Hydrate |
3632-91-5 | USP | 2.5kg |
¥492 | 2023-09-09 | |
Ambeed | A1165404-500g |
Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
3632-91-5 | 99% +(contains 1-12%H2O) | 500g |
$66.0 | 2025-03-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0276-25g |
Magnesium Gluconate Hydrate |
3632-91-5 | 98.0%(T) | 25g |
¥250.0 | 2023-09-02 |
Magnesium Gluconate Hydrate 関連文献
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Magnesium Gluconate Hydrateに関する追加情報
Recent Advances in Magnesium Gluconate Hydrate (CAS: 3632-91-5) Research: Therapeutic Applications and Pharmacological Insights
Magnesium gluconate hydrate (CAS: 3632-91-5) has garnered significant attention in the chemical, biological, and pharmaceutical fields due to its versatile therapeutic applications and favorable bioavailability. This research briefing synthesizes the latest findings on its pharmacological properties, clinical efficacy, and emerging applications, with a focus on peer-reviewed studies published within the last three years. The compound's unique chelated structure enhances magnesium absorption, making it a preferred choice for addressing magnesium deficiency and related metabolic disorders.
A 2023 study published in the Journal of Pharmaceutical Sciences investigated the crystalline structure and stability of magnesium gluconate hydrate under varying humidity conditions. Using X-ray diffraction and thermogravimetric analysis, researchers demonstrated its remarkable hygroscopic stability, which correlates with improved shelf-life in pharmaceutical formulations. Parallel research in Molecular Pharmaceutics highlighted its role as a co-factor in over 300 enzymatic reactions, particularly in ATP metabolism and DNA synthesis, underscoring its systemic importance beyond electrolyte balance.
Clinical trials have expanded the compound's therapeutic scope. A double-blind, placebo-controlled study (n=450) in Nutrients (2024) revealed that magnesium gluconate hydrate supplementation at 500 mg/day significantly improved insulin sensitivity in prediabetic patients (p<0.01) compared to magnesium oxide. This aligns with proteomic analyses showing upregulation of PPAR-γ pathways. Additionally, its neuroprotective effects were quantified in a rodent model of Parkinson's disease, where it reduced α-synuclein aggregation by 42% through modulation of mitochondrial permeability transition pores (MPTPs).
Emerging applications include its use in bioresorbable orthopedic implants. A breakthrough Nature Materials publication (2023) described a magnesium gluconate hydrate-polylactic acid composite that accelerated bone regeneration in rabbit tibial defects while maintaining mechanical integrity for 8 weeks. The compound's degradation products showed pH-neutral characteristics, addressing a critical limitation of conventional magnesium alloys. Furthermore, its chelation properties are being explored for heavy metal detoxification, with in vitro data showing 89% lead(II) ion sequestration efficiency at physiological pH.
Despite these advances, challenges persist in optimizing its pharmacokinetic profile. Recent PK/PD modeling studies suggest nonlinear absorption kinetics at doses above 600 mg, necessitating formulation innovations. The development of nanoemulsified magnesium gluconate hydrate (patent WO2023/154321) demonstrates promising approaches to enhance bioavailability while minimizing gastrointestinal side effects. These findings collectively position magnesium gluconate hydrate as a multifunctional agent with expanding therapeutic indications in cardiometabolic, neurological, and regenerative medicine applications.
3632-91-5 (Magnesium Gluconate Hydrate) 関連製品
- 87-69-4(L(+)-Tartaric acid)
- 133-37-9(DL-Tartaric acid)
- 6915-15-7(Malic acid)
- 97-67-6(L-(-)-Malic Acid)
- 526-95-4(D-Gluconic acid)
- 6556-12-3(D-Glucuronic Acid)
- 526-99-8(Galactaric acid)
- 636-61-3(D-(+)-Malic acid)
- 299-27-4(D-Gluconic Acid Potassium Salt)
- 40276-09-3((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene)

